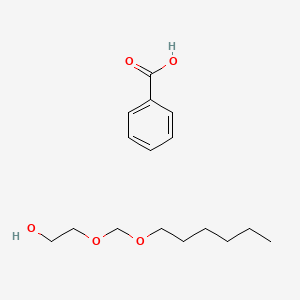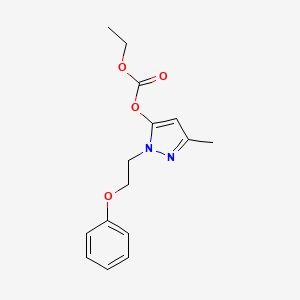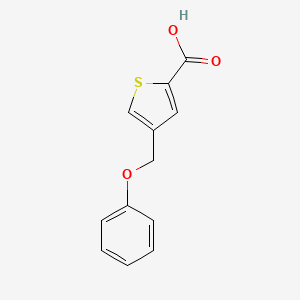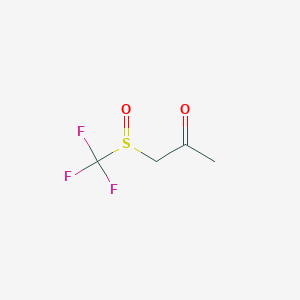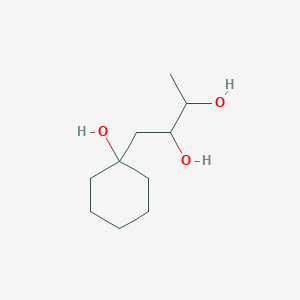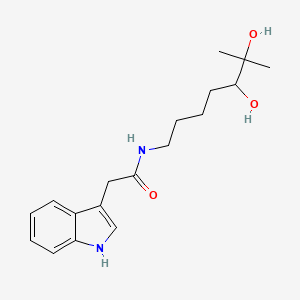![molecular formula C12H14N2O4 B14544789 2-({1-[(Furan-2-yl)methyl]-1H-pyrazol-3-yl}oxy)-2-methylpropanoic acid CAS No. 62299-22-3](/img/structure/B14544789.png)
2-({1-[(Furan-2-yl)methyl]-1H-pyrazol-3-yl}oxy)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({1-[(Furan-2-yl)methyl]-1H-pyrazol-3-yl}oxy)-2-methylpropanoic acid is a complex organic compound that features a furan ring, a pyrazole ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(Furan-2-yl)methyl]-1H-pyrazol-3-yl}oxy)-2-methylpropanoic acid typically involves multiple steps. One common route starts with the preparation of the furan-2-ylmethyl pyrazole intermediate. This intermediate is then reacted with 2-methylpropanoic acid under specific conditions to form the final product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-({1-[(Furan-2-yl)methyl]-1H-pyrazol-3-yl}oxy)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives .
Scientific Research Applications
2-({1-[(Furan-2-yl)methyl]-1H-pyrazol-3-yl}oxy)-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-({1-[(Furan-2-yl)methyl]-1H-pyrazol-3-yl}oxy)-2-methylpropanoic acid involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes and receptors in biological systems, leading to various effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A simpler furan derivative with similar reactivity.
Pyrazole derivatives: Compounds with a pyrazole ring that exhibit similar chemical behavior.
2-Methylpropanoic acid derivatives: Compounds with a similar acid moiety
Uniqueness
What sets 2-({1-[(Furan-2-yl)methyl]-1H-pyrazol-3-yl}oxy)-2-methylpropanoic acid apart is its unique combination of the furan, pyrazole, and propanoic acid moieties.
Properties
CAS No. |
62299-22-3 |
|---|---|
Molecular Formula |
C12H14N2O4 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
2-[1-(furan-2-ylmethyl)pyrazol-3-yl]oxy-2-methylpropanoic acid |
InChI |
InChI=1S/C12H14N2O4/c1-12(2,11(15)16)18-10-5-6-14(13-10)8-9-4-3-7-17-9/h3-7H,8H2,1-2H3,(H,15,16) |
InChI Key |
MQQKTLGVTYLJAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)OC1=NN(C=C1)CC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


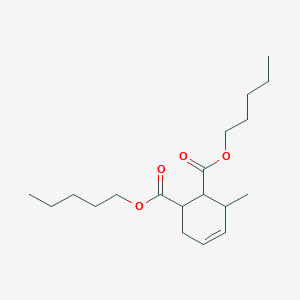
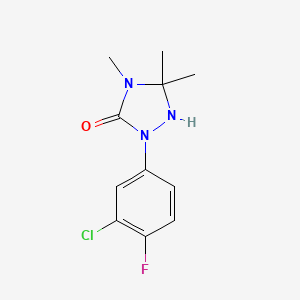

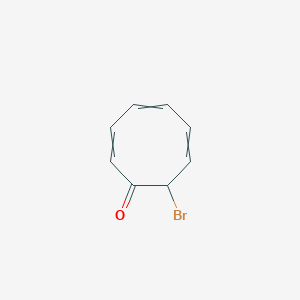
methanone](/img/structure/B14544724.png)
![5-Chloro-2-[(3,5-dibromopyridin-2-yl)oxy]phenol](/img/structure/B14544725.png)
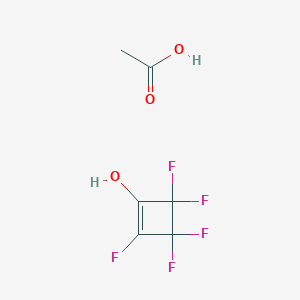
![1-Butene, 4-[(2-ethoxypropyl)thio]-](/img/structure/B14544745.png)
